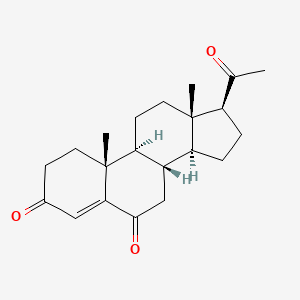

Pregn-4-en-3,6,20-trion

Übersicht

Beschreibung

6-Ketoprogesterone is a steroidal compound with the molecular formula C21H28O3. It is a derivative of progesterone and is known for its role in various biochemical processes. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique structure and properties.

Wissenschaftliche Forschungsanwendungen

6-Ketoprogesterone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

Biology: The compound is studied for its role in various biochemical pathways.

Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of hormonal disorders.

Industry: It is used in the production of pharmaceuticals and other steroid-based products.

Wirkmechanismus

Target of Action

Pregn-4-ene-3,6,20-trione, also known as 6-Ketoprogesterone, is an orally active oxidized form of progesterone

Mode of Action

It does exhibit myotrophic (anabolic) action almost as strong as progesterone .

Pharmacokinetics

The compound is known to have a molecular weight of 32844500 and a density of 114g/cm3 .

Result of Action

It is known to have a myotrophic (anabolic) action almost as strong as progesterone .

Biochemische Analyse

Biochemical Properties

It is known that it is an oxidized form of progesterone . Progesterone is the only natural progestogen, synthesized, produced, and released by the corpus luteum of the ovary during the luteal phase . Its unique features include an increase in the basal body temperature, secretory changes in the endometrium in preparation for fertilization and ovum implantation .

Cellular Effects

Progesterone, from which 6-Ketoprogesterone is derived, has been shown to have a wide range of effects in physiology . It has been implicated in various neuroprotective properties, including longevity, muscle strength, cell health, and lowered oxidative stress .

Molecular Mechanism

Progesterone, from which 6-Ketoprogesterone is derived, has been shown to have a wide range of effects at the molecular level . The reproduction-related targets of progesterone include the uterus, the ovary, the mammary gland, and the hypothalamic–pituitary axis .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 6-Ketoprogesterone in laboratory settings. It is known that progesterone, from which 6-Ketoprogesterone is derived, has a wide range of effects over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 6-Ketoprogesterone in animal models. It is known that progesterone, from which 6-Ketoprogesterone is derived, has a wide range of effects at different dosages .

Metabolic Pathways

It is known that it is an oxidized form of progesterone . Progesterone is the only natural progestogen, synthesized, produced, and released by the corpus luteum of the ovary during the luteal phase .

Transport and Distribution

The pattern of distribution of the progestogens is mainly regulated by binding to transport proteins and steroid receptors in the tissues .

Subcellular Localization

It is known that it is an oxidized form of progesterone . Progesterone is the only natural progestogen, synthesized, produced, and released by the corpus luteum of the ovary during the luteal phase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Ketoprogesterone can be synthesized through the oxidation of progesterone. One common method involves the use of alkaline oxidation, where progesterone is treated with an alkaline solution to form 6-Ketoprogesterone . Another method involves the use of dehydrogenation reactions, where specific hydrogen atoms are removed from the steroidal structure to form the desired compound .

Industrial Production Methods

In industrial settings, the production of 6-Ketoprogesterone often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using advanced techniques such as chromatography for purification .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ketoprogesterone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other derivatives.

Reduction: It can be reduced to form different steroidal compounds.

Substitution: Various substituents can be introduced into the steroidal structure through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

6-Ketoprogesterone can be compared with other similar steroidal compounds such as:

Cortisone (Pregn-4-ene-3,11,20-trione): Known for its anti-inflammatory properties.

Progesterone (Pregn-4-ene-3,20-dione): A key hormone in reproductive biology.

The uniqueness of 6-Ketoprogesterone lies in its specific structure, which allows it to participate in unique biochemical reactions and pathways, making it a valuable compound for research and industrial applications .

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17H,4-9,11H2,1-3H3/t14-,15+,16-,17-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASCNIPXMJNRGS-HGUQNLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945113 | |

| Record name | 6-Ketoprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-08-5 | |

| Record name | Pregn-4-ene-3,6,20-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketoprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ketoprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-KETOPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2698PNJ55U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

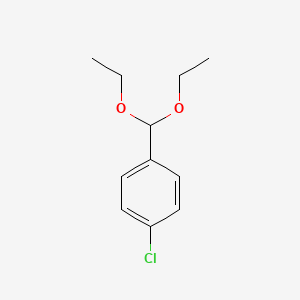

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-Ketoprogesterone metabolized?

A1: 6-Ketoprogesterone can be generated through the metabolic pathway of progesterone. Specifically, the cytochrome P-450g enzyme, predominantly found in the liver of male rats, plays a significant role in this process []. This enzyme facilitates the conversion of progesterone into 6β-hydroxyprogesterone and 16α-hydroxyprogesterone. Further enzymatic action can lead to the formation of 6-Ketoprogesterone along with other metabolites like 6β,16α-dihydroxyprogesterone and 6-keto-16α-hydroxyprogesterone [].

Q2: Can 6-Ketoprogesterone be found naturally in the body?

A2: Yes, early research suggests that 6-Ketoprogesterone is naturally produced in the human body. It was identified in perfusates collected from human placentas [, ]. Further investigations revealed its presence in extracts of placental villi that were incubated with progesterone []. These findings suggest that human placental tissue possesses the enzymatic machinery necessary for the biosynthesis of 6-Ketoprogesterone.

Q3: Are there any alternative methods for synthesizing 6-Ketoprogesterone?

A3: Aside from biological synthesis, 6-Ketoprogesterone can be produced through chemical oxidation of progesterone. Studies show that reacting progesterone with a GoAgg III system (comprising aqueous hydrogen peroxide, ferric chloride, and picolinic acid in a pyridine-acetic acid solution) yields 6-Ketoprogesterone (pregn-4-ene-3,6,20-trione) as one of the products [].

Q4: What is the significance of the structural similarity between 6-Ketoprogesterone and progesterone?

A4: The structural resemblance between 6-Ketoprogesterone and progesterone, differing only by a ketone group at the C6 position, might explain the observed weak or absent progestin, androgenic, and estrogenic effects of 6-Ketoprogesterone []. This similarity could lead to competitive binding at receptor sites, potentially interfering with the actions of progesterone.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.